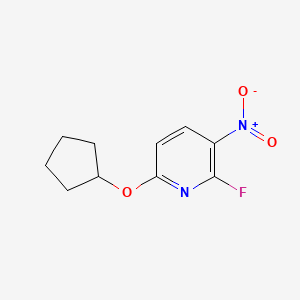

6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine

Description

6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine (CAS: 1881332-00-8) is a fluorinated nitropyridine derivative characterized by a cyclopentyloxy substituent at position 6, a fluorine atom at position 2, and a nitro group at position 3. Its molecular formula is C₁₀H₁₀FN₂O₃, with a molecular weight of 225.20 g/mol (calculated). This compound is synthesized via nucleophilic substitution or catalytic hydrogenation methods, as inferred from analogous procedures in related nitropyridine derivatives . It is commercially available with a purity of 95% and is used in pharmaceutical and materials research, particularly as a precursor for Suzuki coupling reactions (e.g., its boronic acid derivative, CAS: 2096339-69-2) .

Properties

IUPAC Name |

6-cyclopentyloxy-2-fluoro-3-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-10-8(13(14)15)5-6-9(12-10)16-7-3-1-2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNVGMIYCXTKRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC(=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501245478 | |

| Record name | Pyridine, 6-(cyclopentyloxy)-2-fluoro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881332-00-8 | |

| Record name | Pyridine, 6-(cyclopentyloxy)-2-fluoro-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881332-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 6-(cyclopentyloxy)-2-fluoro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Nitration Using Sulfamic Acid Catalysis

In the synthesis of 2,6-dichloro-3-nitropyridine, sulfamic acid (NH₂SO₃H) was used as a catalyst, enabling nitration at position 3 with concentrated nitric acid in sulfuric acid at 20–150°C for 10–40 hours. This method achieved yields >80% and reduced nitric acid consumption by 60% compared to traditional approaches.

Hypothetical Application to Target Compound :

-

A pre-functionalized pyridine with a leaving group (e.g., Cl) at position 6 could undergo nitration at position 3 under similar conditions.

-

Proposed Conditions :

-

HNO₃ (1.5–2.5 eq), H₂SO₄ (solvent), NH₂SO₃H (0.1 eq)

-

Temperature: 80–100°C

-

Time: 24–36 hours

-

Fluorination Techniques for Aromatic Systems

Balz-Schiemann Reaction

The Balz-Schiemann reaction, involving diazotization of an aniline derivative followed by thermal decomposition of the tetrafluoroborate salt, is a classical route to aryl fluorides. For example, 3-fluoro-2-nitropyridine was synthesized from 2-nitro-3-pyridinamine via diazotization with NaNO₂/HBF₄ at −8 to −2°C, yielding 87%.

Application to Target Compound :

Halogen Exchange (Halex Reaction)

CsF or KF in polar aprotic solvents (e.g., DMSO) can displace chloro or nitro groups. For instance, 2-fluoro-3-nitrotoluene was synthesized from 2-chloro-3-nitrotoluene using CsF in DMSO.

Considerations for Pyridine Systems :

-

Substrate : 2-chloro-3-nitro-6-(cyclopentyloxy)pyridine.

-

Conditions : CsF (2–3 eq), DMSO, 100–120°C, 12–24 hours.

Introducing the Cyclopentyloxy Group

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridines facilitate SNAr reactions. A nitro or fluoro group at position 2 or 3 activates position 6 for substitution.

Proposed Protocol :

-

Substrate : 2-fluoro-3-nitropyridine-6-chloride.

-

Nucleophile : Cyclopentanol (1.2 eq) with NaH or K₂CO₃ as base.

-

Solvent : DMF or DMSO, 80–100°C, 12–24 hours.

Ullmann Coupling

Copper-catalyzed coupling between 6-bromo-2-fluoro-3-nitropyridine and cyclopentanol could proceed under Ullmann conditions:

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

-

Base : Cs₂CO₃, DMF, 110°C, 24–48 hours.

Integrated Synthetic Routes

Route 1: Nitration → Fluorination → Etherification

-

Nitration : Start with 6-chloro-2-fluoropyridine. Nitrate at position 3 using HNO₃/H₂SO₄/NH₂SO₃H.

-

Fluorination : Convert a pre-existing amino or chloro group at position 2 to fluorine via Balz-Schiemann or Halex.

-

Etherification : Substitute chloride at position 6 with cyclopentanol.

Challenges :

-

Nitration regioselectivity may be compromised by existing substituents.

-

Sequential reactions require orthogonal protecting groups.

Route 2: Etherification → Nitration → Fluorination

-

Etherification : Prepare 6-(cyclopentyloxy)-2-chloropyridine via SNAr.

-

Nitration : Introduce nitro group at position 3.

-

Fluorination : Replace chloride at position 2 with fluorine.

Advantages :

-

Early etherification avoids nitro group interference.

-

Fluorination as the final step prevents side reactions.

Critical Data and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Reduction: 6-(Cyclopentyloxy)-2-fluoro-3-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

The compound 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine is a derivative of pyridine that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.

Pharmaceutical Intermediate

One of the primary applications of this compound is as a pharmaceutical intermediate . It serves as a building block for synthesizing various bioactive compounds, particularly those targeting neurological disorders and infectious diseases. Its structural features allow for modifications that enhance biological activity and selectivity.

TRPC6 Inhibition

Recent studies have indicated that derivatives of this compound may act as inhibitors of the transient receptor potential channel 6 (TRPC6) , which is implicated in various pathological conditions such as hypertension and chronic kidney disease. The inhibition of TRPC6 channels could provide therapeutic benefits in managing these conditions .

Antimicrobial Activity

Research has shown that compounds related to this compound exhibit antimicrobial properties. These derivatives have been tested against various bacterial strains, demonstrating potential efficacy against antibiotic-resistant bacteria .

Case Study: Antimicrobial Screening

In a recent screening assay, several analogs of this compound were evaluated for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the cyclopentyl group significantly influenced antibacterial potency.

Table 2: Antimicrobial Activity Results

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Analog A | 16 µg/mL |

| Analog B | >64 µg/mL |

Mechanism of Action

The mechanism of action of 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom and cyclopentyloxy group may influence the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key structural differences between 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine and similar compounds:

Reactivity and Electronic Effects

- Electron-Withdrawing Effects : The nitro group at position 3 in YF-1027 strongly withdraws electrons, enhancing electrophilic substitution resistance compared to analogs like QK-4959 (amine substituent at position 2) .

- Steric Hindrance : The bulky cyclopentyloxy group at position 6 in YF-1027 reduces reactivity in nucleophilic aromatic substitution compared to smaller substituents (e.g., methoxy or chloro in and ) .

- Fluorine Impact : The fluorine atom at position 2 increases stability against oxidation relative to chlorine or methoxy analogs .

Physicochemical Properties

- Lipophilicity : YF-1027’s cyclopentyloxy group increases lipophilicity (logP ≈ 2.5) compared to methoxy (logP ≈ 1.2) or chloro (logP ≈ 1.8) analogs, enhancing membrane permeability in drug design .

- Solubility : Lower aqueous solubility than polar derivatives like 6-Chloro-3-methoxy-2-nitropyridine (CAS: 1616526-81-8) due to its hydrophobic cyclopentyl group .

Biological Activity

6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where:

- Cyclopentyloxy group enhances lipophilicity.

- Fluoro and nitro substitutions are crucial for biological activity.

Research indicates that this compound may exert its biological effects through modulation of specific receptor pathways. Notably, it has been studied in the context of TRPC (transient receptor potential cation channels) modulation, particularly TRPC6, which is implicated in various cardiovascular and pulmonary disorders.

TRPC6 Modulation

- Inhibition of TRPC6 : Studies suggest that compounds similar to this compound can inhibit TRPC6 activity, leading to reduced proliferation of pulmonary artery smooth muscle cells (PASMC) in conditions like idiopathic pulmonary arterial hypertension (IPAH) .

- Calcium Influx Regulation : The compound may also influence calcium influx in cells, which is critical for various cellular functions including muscle contraction and cell signaling .

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

Case Studies

- Pulmonary Hypertension Model : A study demonstrated that treatment with this compound resulted in decreased PASMC proliferation and improved vascular remodeling in animal models of IPAH. This suggests a potential therapeutic role in managing pulmonary hypertension .

- Cancer Cell Lines : In vitro experiments showed that the compound could reduce cell viability in several cancer cell lines, indicating its potential as an anticancer agent. Further research is warranted to elucidate the exact mechanisms involved .

Research Findings

Recent studies have focused on optimizing the pharmacological profile of this compound. Key areas of investigation include:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the cyclopentyloxy and nitro groups affect biological activity.

- Pharmacokinetics : Evaluating absorption, distribution, metabolism, and excretion (ADME) properties to enhance therapeutic efficacy.

Q & A

Q. How can the synthesis of 6-(cyclopentyloxy)-2-fluoro-3-nitropyridine be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogen (e.g., chlorine) at the 6-position of a pyridine scaffold with cyclopentanol under basic conditions. For example, substituting chlorine in 2-chloro-6-fluoro-3-nitropyridine (CAS: 333998-12-2) with cyclopentyloxy requires a polar aprotic solvent (e.g., DMF) and a base like KCO at 80–100°C for 12–24 hours . Monitor reaction progress via TLC or HPLC. Post-reaction, purify using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm substitution patterns (e.g., cyclopentyloxy integration at δ 4.5–5.5 ppm) and fluorine coupling in the pyridine ring. High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with the theoretical mass. IR spectroscopy can verify nitro group absorption near 1520–1350 cm. For purity, employ HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. What solvents are optimal for dissolving this compound in reactivity studies?

- Methodological Answer : The compound’s solubility is influenced by its nitro and fluoro substituents. Use dichloromethane (DCM) or THF for non-polar reactions, while DMSO or DMF is suitable for polar conditions. Pre-saturate solvents with inert gas (N) to prevent nitro group degradation .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, enhancing electrophilic substitution at the 4-position of the pyridine ring. For Suzuki-Miyaura coupling, replace the nitro group with a boronic ester intermediate. Alternatively, reduce the nitro group to an amine (using H/Pd-C) to enable Buchwald-Hartwig amination. Monitor regioselectivity via DFT calculations to predict reactive sites .

Q. What strategies mitigate thermal instability during high-temperature reactions involving this compound?

- Methodological Answer : The nitro group may decompose above 150°C. Use microwave-assisted synthesis at controlled temperatures (80–120°C) to accelerate reactions without degradation. For prolonged heating, add stabilizing agents like BHT (butylated hydroxytoluene) at 0.1–1% w/w. Characterize decomposition byproducts via LC-MS and adjust reaction parameters accordingly .

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

- Methodological Answer : Fluorine at the 2-position directs electrophiles to the 4-position (para to fluorine), while the nitro group at 3-position deactivates the ring. Use computational modeling (e.g., Gaussian software) to map electrostatic potential surfaces and predict reactive sites. Experimentally, employ directing groups (e.g., pyridine N-oxide) to override inherent regioselectivity .

Q. How do steric effects from the cyclopentyloxy group impact supramolecular interactions?

- Methodological Answer : The bulky cyclopentyloxy group reduces π-π stacking but enhances hydrophobic interactions. Study crystal packing via X-ray diffraction (if crystallizable) or molecular dynamics simulations. Compare with analogs (e.g., methoxy or tert-butoxy) to isolate steric contributions to binding affinity in host-guest systems .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported spectroscopic data for similar nitropyridine derivatives?

- Methodological Answer : Cross-reference NMR shifts with structurally analogous compounds (e.g., 2-fluoro-3-nitropyridine derivatives in CAS 1211578-46-9) . Validate using deuterated solvents and internal standards (e.g., TMS). For conflicting HRMS data, recalibrate instruments with certified reference materials and replicate measurements across independent labs .

Q. What mechanistic insights explain conflicting yields in cyclopentyloxy substitution reactions?

- Methodological Answer : Variable yields may arise from competing hydrolysis of the nitro group or solvent polarity effects. Perform kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Compare reaction outcomes in DMF vs. acetonitrile to optimize solvent choice. Use Hammett plots to correlate substituent effects with reactivity .

Application-Oriented Questions

Q. How can this compound serve as a precursor for fluorinated pharmacophores in drug discovery?

- Methodological Answer :

The fluorine atom enhances bioavailability, while the nitro group allows reduction to amines for further functionalization. For instance, reduce the nitro group to an amine (H/Pd-C), then couple with carboxylic acids (EDC/HOBt) to generate amide-based libraries. Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.